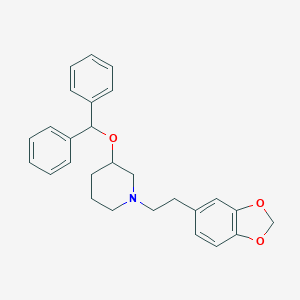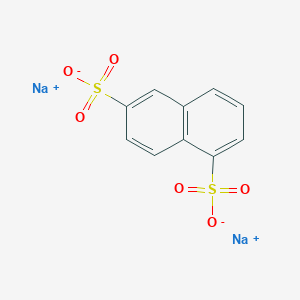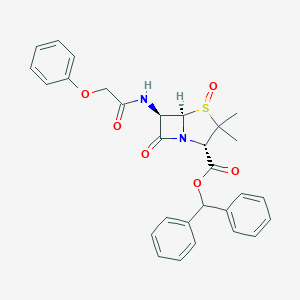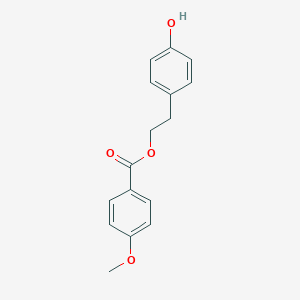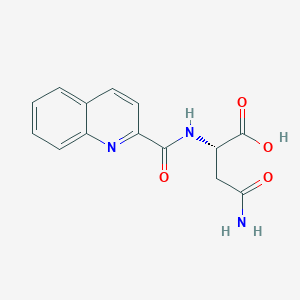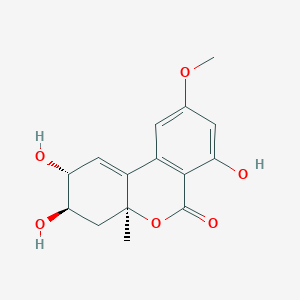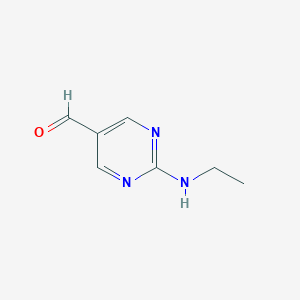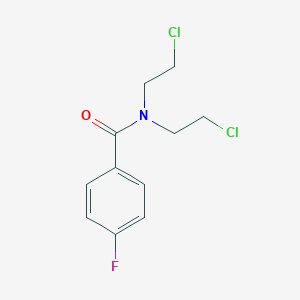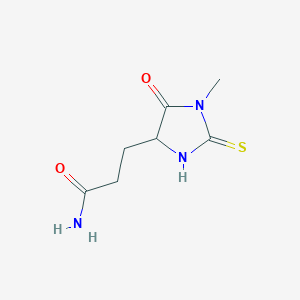
Mth-DL-glutamine
Vue d'ensemble
Description
Mth-DL-glutamine is a chemical compound with the molecular formula C7H11N3O2S . It is also known as Methylthiohydantoin-DL-glutamine .
Molecular Structure Analysis
The 2D chemical structure image of Mth-DL-glutamine is also called the skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of Mth-DL-glutamine are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis
Glutamine plays a significant role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It is also involved in redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .Applications De Recherche Scientifique
Clinical Efficacy in Burn Patients : Glutamine supplementation in burn patients can improve protein metabolism, enhance wound healing, and reduce hospital stay duration. In a study by Peng et al. (2005), patients treated with glutamine showed higher plasma glutamine concentration, improved protein synthesis, and faster wound healing compared to the control group.
Cellular Metabolism and Transporter Activity Visualization : Glutamine plays a crucial role in cellular metabolism. Gruenwald et al. (2012) developed genetically encoded sensors to analyze glutamine transporter activities in cells, which can be a powerful tool for understanding cell-specific glutamine metabolism.
Activation of mTORC1 Pathway : Glutamine is involved in activating the mTOR complex 1 (mTORC1), a key nutrient sensor in cells. Research by Bernfeld et al. (2018) and Csibi et al. (2013) indicates that glutamine activates mTORC1 via different mechanisms, impacting cell proliferation and metabolism.
Conditionally Essential Amino Acid : Lacey and Wilmore (2009) discussed how glutamine can become a "conditionally essential" amino acid during critical illness, suggesting its significant role in clinical nutrition.
Role in Cancer Metabolism : Glutamine metabolism has been linked to cancer progression. Palmieri et al. (2017) showed that targeting glutamine synthetase could affect macrophage phenotype and inhibit tumor metastasis.
Impact on Aging : The availability of glutamine influences the aging process. Zhou et al. (2022) found that glutamine deprivation can induce cellular senescence, suggesting its role in aging and related diseases.
Gastrointestinal Health : Glutamine has a protective effect on the gastrointestinal tract. Ziegler et al. (2000) discussed its role in maintaining gut mucosal integrity and its potential therapeutic use in gastrointestinal disorders.
Enhancing Chemotherapy Selectivity : Glutamine supplementation may enhance the selectivity of chemotherapy by altering glutathione metabolism, as shown in a study by Rouse et al. (1995).
Glutamine Metabolism in Breast Cancer : Research by Demas et al. (2019) highlights the role of glutamine metabolism in the growth of advanced hormone receptor-positive breast cancer.
Roles in Epilepsy : Studies like Eid et al. (2012) have explored the roles of glutamine synthetase in epilepsy, indicating its potential as a therapeutic target.
Effects on Chemotherapy-Induced Immunosuppression : Dietary glutamate, which influences glutamine synthesis, can affect immune response in chemotherapy-treated rats, as indicated by Lin et al. (1999).
Orientations Futures
Research on glutamine metabolism has been gaining attention due to its important role in cell biosynthesis and bioenergetics . Future research directions include investigating the relationship between glutamine metabolism and tumor immunology, which may provide insightful treatment solutions . Additionally, the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway is being explored .
Propriétés
IUPAC Name |
3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQCJWXEAEPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mth-DL-glutamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



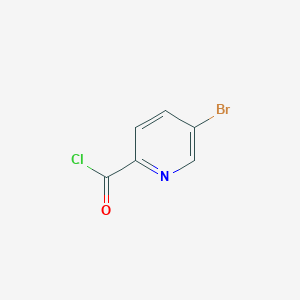
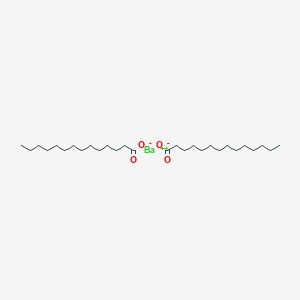
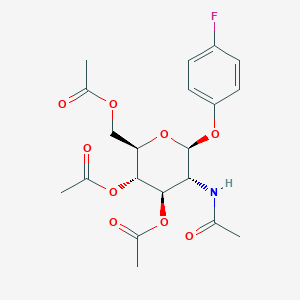
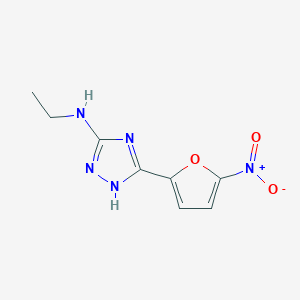
![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
